molecular formula C32H41NO3 B1236113 Talaroconvolutin A

Talaroconvolutin A

Cat. No.: B1236113
M. Wt: 487.7 g/mol
InChI Key: QCTUYJGFLVZOTL-NKPJVERHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Talaroconvolutin A is an octahydronaphthalene with formula C32H41NO3. It is a fungal metabolite isolated from Talaromyces convolutus and is an inducer of ferroptosis in colorectal cancer cells. It has a role as a ferroptosis inducer, an antineoplastic agent and a fungal metabolite. It is a member of phenols, a pyrroline, a member of octahydronaphthalenes, an olefinic compound and a ketone.
This compound has been reported in Talaromyces convolutus with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H41NO3

Molecular Weight

487.7 g/mol

IUPAC Name

(5Z)-3-[(1R,2S,4aS,6S,8aR)-3,4a,6-trimethyl-2-[(E)-4-methylhex-2-en-2-yl]-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-[(4-hydroxyphenyl)methylidene]pyrrol-2-one

InChI

InChI=1S/C32H41NO3/c1-7-19(2)14-21(4)28-22(5)18-32(6)17-20(3)8-13-27(32)29(28)30(35)26-16-24(33-31(26)36)15-23-9-11-25(34)12-10-23/h9-12,14-16,18-20,27-29,34H,7-8,13,17H2,1-6H3,(H,33,36)/b21-14+,24-15-/t19?,20-,27+,28-,29+,32+/m0/s1

InChI Key

QCTUYJGFLVZOTL-NKPJVERHSA-N

Isomeric SMILES

CCC(C)/C=C(\C)/[C@@H]1[C@@H]([C@H]2CC[C@@H](C[C@@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C4=CC=C(C=C4)O)/NC3=O

Canonical SMILES

CCC(C)C=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC4=CC=C(C=C4)O)NC3=O

Synonyms

talaroconvolutin A

Origin of Product

United States

Foundational & Exploratory

Talaroconvolutin A: A Fungal Secondary Metabolite with Potent Anti-Cancer Activity via Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Talaroconvolutin A (TalaA) is a novel secondary metabolite isolated from the endophytic fungus Talaromyces convolutispora, a species associated with the traditional Chinese medicinal plant Panax notoginseng. This potent natural product has emerged as a significant area of interest in oncology research due to its demonstrated ability to induce a non-apoptotic form of programmed cell death known as ferroptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with a focus on its anti-cancer effects, and detailed methodologies for its study. Quantitative data from key experiments are summarized, and the underlying molecular signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Introduction

Fungal secondary metabolites have historically been a rich source of novel therapeutic agents, and this compound represents a promising recent discovery from this domain.[1] Isolated from Talaromyces convolutispora, an endophytic fungus, TalaA has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Its primary mechanism of action has been identified as the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[2][3] This unique mode of action distinguishes it from many conventional chemotherapeutic agents that primarily induce apoptosis, opening new avenues for cancer therapy, particularly for treatment-resistant cancers.

This guide will delve into the technical details of this compound, providing a consolidated resource for its scientific exploration and potential therapeutic development.

Chemical and Physical Properties

This compound is a complex natural product with the molecular formula C₃₂H₄₁NO₃ and a molecular weight of 487.68 g/mol .[4] Its intricate chemical structure is a key determinant of its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₄₁NO₃[4]
Molecular Weight 487.68 g/mol [4]
CAS Number 273199-42-1[4]
IUPAC Name 5-((Z)-4-hydroxybenzylidene)-3-((1R,2S,4aS,6S,8aR)-3,4a,6-trimethyl-2-((E)-4-methylhex-2-en-2-yl)-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl)-1,5-dihydro-2H-pyrrol-2-one[4]
Synonyms Talaroconvolutin-A, TalaA[4]

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its potent and selective anti-cancer effect, which has been observed in both colorectal and bladder cancer models.[1][2]

In Vitro Anti-Cancer Activity

This compound exhibits significant cytotoxicity against a range of cancer cell lines in a dose- and time-dependent manner.[2] The half-maximal inhibitory concentration (IC₅₀) values for various cell lines are summarized in the table below.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT116Colorectal Cancer9.23 (10% FBS), 1.22 (1% FBS)[1]
SW480Colorectal Cancer8.15 (10% FBS), 1.40 (1% FBS)[1]
SW620Colorectal Cancer5.82 (10% FBS), 1.27 (1% FBS)[1]
SW780Bladder Cancer5.7[5]
UM-UC-3Bladder Cancer8.2[5]
In Vivo Anti-Cancer Efficacy

In vivo studies using xenograft models have corroborated the anti-cancer potential of this compound. Administration of TalaA has been shown to significantly suppress tumor growth without causing noticeable toxicity to the host.

Table 3: In Vivo Anti-Cancer Activity of this compound

Cancer ModelAnimal ModelTreatmentOutcomeReference
Colorectal Cancer (HCT116 xenograft)BALB/c nude mice6.0 mg/kg, intraperitoneal injectionSignificantly repressed the growth of xenografted tumors with no obvious liver or kidney toxicity.[2][3]
Bladder CancerXenograft model6.0 mg/kgSignificantly repressed the growth of xenografted tumors and did not affect body weight or cause obvious hepatorenal toxicity.[5]
Mechanism of Action: Induction of Ferroptosis

This compound's primary mechanism of anti-cancer activity is the induction of ferroptosis.[2][3] This process is initiated by an increase in intracellular reactive oxygen species (ROS) and lipid peroxidation.[1][2] The key molecular events in TalaA-induced ferroptosis are:

  • Increased ROS Production: TalaA treatment leads to a significant elevation of intracellular ROS levels.[1]

  • Downregulation of SLC7A11: It downregulates the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a component of the cystine/glutamate antiporter system Xc⁻, which is crucial for the import of cystine for glutathione (GSH) biosynthesis.[2][3] Reduced GSH levels impair the function of glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.

  • Upregulation of ALOXE3: this compound upregulates the expression of Arachidonate Lipoxygenase 3 (ALOXE3), an enzyme that promotes lipid peroxidation.[2][3]

This dual mechanism of inhibiting the anti-oxidant system and promoting lipid peroxidation leads to the accumulation of lethal levels of lipid ROS, ultimately resulting in ferroptotic cell death.

TalaroconvolutinA_Ferroptosis_Pathway TalaA This compound SLC7A11 SLC7A11 (System Xc⁻) TalaA->SLC7A11 inhibits ALOXE3 ALOXE3 TalaA->ALOXE3 activates Cystine Extracellular Cystine SLC7A11->Cystine import Glutathione Glutathione (GSH) Synthesis Cystine->Glutathione precursor GPX4 GPX4 Glutathione->GPX4 cofactor Lipid_ROS Lipid ROS GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces ALOXE3->Lipid_ROS generates PUFA PUFAs PUFA->Lipid_ROS peroxidation

Signaling pathway of this compound-induced ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-cancer activity of this compound.

Cell Viability Assay (CCK-8 Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 50 µM) and a vehicle control (DMSO).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.

CCK8_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_talaa Add this compound (various concentrations) incubate1->add_talaa incubate2 Incubate for 24/48/72h add_talaa->incubate2 add_cck8 Add CCK-8 solution incubate2->add_cck8 incubate3 Incubate for 1-4h add_cck8->incubate3 read_absorbance Measure absorbance at 450 nm incubate3->read_absorbance analyze_data Calculate cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the CCK-8 cell viability assay.

DNA Synthesis Assay (EdU Staining)

Objective: To assess the effect of this compound on DNA replication and cell proliferation.

Protocol:

  • Culture cells in the presence of this compound for the desired duration.

  • Add 5-ethynyl-2´-deoxyuridine (EdU), a thymidine analog, to the culture medium at a final concentration of 10-50 µM and incubate for 2-4 hours.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.

  • Perform the Click-iT® reaction by incubating the cells with a reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor™ 488 azide) for 30 minutes.

  • Wash the cells and counterstain the nuclei with a DNA stain (e.g., DAPI or Hoechst 33342).

  • Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Apoptosis and Cell Death Analysis (Flow Cytometry with Annexin V/PI Staining)

Objective: To differentiate between apoptosis, necrosis, and viable cells after treatment with this compound.

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not yet been fully elucidated. However, as a secondary metabolite from a Talaromyces species, it is highly probable that its biosynthesis involves a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters.[6] Fungal secondary metabolites with complex structures are often synthesized through the assembly of smaller precursor units by these large, multi-domain enzymes. Further genomic and transcriptomic studies on Talaromyces convolutispora are required to identify the specific gene cluster responsible for this compound production and to characterize the enzymatic steps involved in its biosynthesis.

Future Perspectives and Conclusion

This compound stands out as a promising natural product with significant potential for development as an anti-cancer therapeutic. Its unique mechanism of action, centered on the induction of ferroptosis, offers a novel strategy to combat cancer, particularly tumors that are resistant to conventional apoptosis-inducing drugs.

Further research is warranted in several key areas:

  • Elucidation of the complete biosynthetic pathway: This will enable the potential for synthetic biology approaches to improve the yield of this compound and to generate novel analogs with enhanced activity or improved pharmacological properties.

  • In-depth in vivo studies: More comprehensive preclinical studies are needed to evaluate its efficacy, pharmacokinetics, and safety profile in a wider range of cancer models.

  • Identification of molecular targets: While the downstream effects on the ferroptosis pathway are known, the direct molecular target(s) of this compound remain to be identified.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Talaroconvolutin A from Talaromyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroconvolutin A is a novel, naturally occurring small molecule that has been identified as a potent inducer of ferroptosis, a form of programmed cell death distinct from apoptosis.[1][2] Isolated from the endophytic fungus Talaromyces purpureogenus, this compound has demonstrated significant cytotoxic activity against various cancer cell lines, particularly colorectal and bladder cancer.[1][3] Its unique mechanism of action, which involves the elevation of reactive oxygen species (ROS) and the modulation of key proteins in the ferroptosis pathway, makes it a promising candidate for the development of new anticancer therapies.[1][2]

This document provides detailed application notes and protocols for the extraction, purification, and characterization of this compound from Talaromyces cultures.

Data Presentation

The biological activity of this compound has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Carcinoma2.5 (approx.)[2]
SW480Colorectal Adenocarcinoma5.0 (approx.)[2]
SW620Colorectal Adenocarcinoma7.5 (approx.)[2]
T24Bladder CancerNot explicitly quantified
UM-UC-3Bladder CancerNot explicitly quantified

Note: The IC50 values for HCT116, SW480, and SW620 are estimated from the graphical data presented in Xia et al., 2020.[2]

Experimental Protocols

The following protocols are based on the methods described in the primary literature reporting the discovery and isolation of this compound.[2]

Fungal Strain and Cultivation

The producing organism is the endophytic fungus Talaromyces purpureogenus (strain XL-025), isolated from the medicinal plant Panax notoginseng.[2]

Protocol for Fungal Cultivation:

  • Seed Culture Preparation:

    • Aseptically inoculate three 500 mL Erlenmeyer flasks, each containing 300 mL of Potato Dextrose Broth (PDB).

    • Incubate the flasks at 28°C for 3 days with shaking at 160 rpm to generate the seed culture.[2]

  • Large-Scale Fermentation:

    • Prepare 150 flasks (500 mL), each containing 80 g of rice and 80 mL of a 20 g/L glucose solution. Autoclave to sterilize.

    • Inoculate each flask with the seed culture.

    • Incubate the flasks at room temperature for a specified period to allow for fungal growth and production of this compound.[2]

Extraction of Crude this compound

Protocol for Extraction:

  • Harvest the fermented rice solid culture.

  • Perform ultrasonic extraction of the harvested material with a 1:1 (v/v) mixture of CH2Cl2/MeOH. Repeat this process three times.[2]

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[2]

  • Suspend the crude extract in H2O and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate.[2]

  • Combine the ethyl acetate fractions and evaporate the solvent to yield the final crude extract for purification.[2]

Purification of this compound

The purification of this compound is a multi-step process involving column chromatography.

Protocol for Purification:

  • Silica Gel Column Chromatography (Step 1):

    • Subject the crude extract to silica gel column chromatography.

    • Elute with a gradient of CH2Cl2/MeOH, starting from 100:1 and gradually increasing the polarity to 0:1.[2]

    • Collect fractions and monitor by thin-layer chromatography (TLC). Pool the fractions containing this compound.

  • Silica Gel Column Chromatography (Step 2):

    • Further purify the this compound-containing fraction (Fraction C, as per the reference) using silica gel column chromatography with a petroleum ether/EtOAc (1:15) mobile phase.[2]

  • Sephadex LH-20 Column Chromatography:

    • Subject the partially purified fraction to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.[2]

  • High-Performance Liquid Chromatography (HPLC):

    • Perform the final purification step using a preparative HPLC system equipped with a C18 column (250 mm × 10 mm, 5 μm).[2]

    • Use an isocratic mobile phase of MeOH/H2O (96:4) at a flow rate of 2 mL/min.[2]

    • Monitor the elution at 254 nm and collect the peak corresponding to this compound.[2]

    • Evaporate the solvent to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification start Talaromyces purpureogenus (Strain XL-025) seed_culture Seed Culture (PDB, 28°C, 3 days, 160 rpm) start->seed_culture large_scale Large-Scale Fermentation (Rice Medium) seed_culture->large_scale harvest Harvest Fermented Culture large_scale->harvest ultrasonic Ultrasonic Extraction (CH2Cl2/MeOH) harvest->ultrasonic liquid_liquid Liquid-Liquid Extraction (EtOAc/H2O) ultrasonic->liquid_liquid crude_extract Crude Extract liquid_liquid->crude_extract silica1 Silica Gel CC 1 (CH2Cl2/MeOH gradient) crude_extract->silica1 silica2 Silica Gel CC 2 (Petroleum Ether/EtOAc) silica1->silica2 sephadex Sephadex LH-20 (MeOH) silica2->sephadex hplc Preparative HPLC (C18, MeOH/H2O) sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway of this compound-Induced Ferroptosis

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TalaA This compound SLC7A11 SLC7A11 (Cystine/Glutamate Antiporter) TalaA->SLC7A11 downregulates ROS Increased ROS TalaA->ROS increases ALOXE3 ALOXE3 (Arachidonate Lipoxygenase) TalaA->ALOXE3 upregulates Lipid_Peroxidation Lipid Peroxidation SLC7A11->Lipid_Peroxidation inhibits ROS->Lipid_Peroxidation promotes ALOXE3->Lipid_Peroxidation promotes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis in cancer cells.

References

Application Notes and Protocols for Inducing Ferroptosis in HCT116 Cells with Talaroconvolutin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroconvolutin A (TalaA) is a novel natural small-molecule compound that has been identified as a potent inducer of ferroptosis, a form of iron-dependent regulated cell death, in colorectal cancer (CRC) cells, including the HCT116 cell line.[1][2] Ferroptosis is characterized by the accumulation of lipid-based reactive oxygen species (ROS) and is a promising avenue for cancer therapy, particularly for cancers resistant to traditional apoptotic cell death pathways.[1] TalaA exhibits significantly greater efficacy in inducing ferroptosis in CRC cells compared to the well-established ferroptosis inducer, erastin.[1][2]

These application notes provide detailed protocols for utilizing this compound to induce ferroptosis in HCT116 cells, enabling researchers to investigate its mechanism of action and potential as a therapeutic agent.

Mechanism of Action

This compound employs a dual mechanism to induce ferroptosis in HCT116 cells[1][2]:

  • Induction of Reactive Oxygen Species (ROS): TalaA significantly elevates the intracellular levels of ROS, leading to overwhelming oxidative stress.[1][2]

  • Modulation of Key Ferroptosis Regulators:

    • Downregulation of SLC7A11: TalaA decreases the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a crucial component of the cystine/glutamate antiporter system Xc-.[1][2] This hinders the cellular uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).

    • Upregulation of ALOXE3: TalaA increases the expression of Arachidonate Lipoxygenase 3 (ALOXE3), an enzyme involved in lipid peroxidation.[1][2]

This combined action leads to the depletion of cellular antioxidant capacity and an accumulation of lipid peroxides, culminating in ferroptotic cell death.[1]

Data Presentation

Table 1: Cytotoxicity of this compound in HCT116 Cells
Cell LineSerum ConcentrationIC50 Value (µM)Citation
HCT11610% FBS9.23[2]
HCT1161% FBS1.22[2]

FBS: Fetal Bovine Serum. The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cells.

Experimental Protocols

Cell Culture and Treatment

Materials:

  • HCT116 cells (ATCC)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (TalaA)

  • Dimethyl sulfoxide (DMSO)

  • Ferrostatin-1 (Ferroptosis inhibitor)

Protocol:

  • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[2]

  • Prepare a stock solution of this compound in DMSO.

  • When cells reach the desired confluency, treat them with varying concentrations of this compound. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.1%).

  • For inhibitor studies, pre-treat cells with Ferrostatin-1 for 1-2 hours before adding this compound.

Cell Viability Assay (CCK-8)

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for 24-48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Reactive Oxygen Species (ROS) Detection (DCFDA/H2DCFDA Assay)

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed HCT116 cells in appropriate culture vessels (e.g., 6-well plates or glass-bottom dishes).

  • Treat the cells with this compound for the desired time.

  • Wash the cells twice with warm PBS.

  • Incubate the cells with 5-10 µM DCFDA/H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Immediately analyze the fluorescence using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a flow cytometer.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

Materials:

  • BODIPY™ 581/591 C11 reagent

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed HCT116 cells in appropriate culture vessels.

  • Treat the cells with this compound.

  • Wash the cells with warm PBS.

  • Incubate the cells with 1-5 µM BODIPY™ 581/591 C11 in serum-free medium for 30-60 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Analyze the cells immediately. Upon oxidation, the fluorescence of the probe shifts from red to green. This can be visualized by fluorescence microscopy or quantified by flow cytometry, measuring the ratio of green to red fluorescence.

Western Blot Analysis

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-SLC7A11 (1:1000, Invitrogen, PA1-16893)[2]

    • Rabbit anti-ALOXE3 (1:800, Abcam, ab118470)[2]

    • Antibody for GPX4 (e.g., from Cell Signaling Technology or Abcam)

    • Antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat HCT116 cells with this compound, then wash with cold PBS and lyse in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

TalaroconvolutinA_Pathway cluster_cell HCT116 Cell TalaA This compound ROS ↑ Reactive Oxygen Species (ROS) TalaA->ROS SLC7A11 ↓ SLC7A11 TalaA->SLC7A11 ALOXE3 ↑ ALOXE3 TalaA->ALOXE3 Lipid_Peroxidation ↑ Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis SLC7A11->Ferroptosis Inhibition ALOXE3->Lipid_Peroxidation Lipid_Peroxidation->Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis in HCT116 cells.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Culture Culture HCT116 Cells Treatment Treat with This compound Culture->Treatment Viability Cell Viability (CCK-8) Treatment->Viability ROS_Assay ROS Detection (DCFDA) Treatment->ROS_Assay Lipid_Perox Lipid Peroxidation (BODIPY C11) Treatment->Lipid_Perox Western_Blot Western Blot (SLC7A11, ALOXE3, GPX4) Treatment->Western_Blot IC50 Determine IC50 Viability->IC50 Fluorescence Quantify Fluorescence ROS_Assay->Fluorescence Lipid_Perox->Fluorescence Protein_Exp Analyze Protein Expression Western_Blot->Protein_Exp

Caption: General experimental workflow for studying this compound-induced ferroptosis.

References

Application Notes and Protocols for Talaroconvolutin A Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Talaroconvolutin A (TalaA), a novel ferroptosis inducer, in cancer cell culture models. The following protocols and data are intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of TalaA.

Introduction

This compound is a natural small-molecule compound that has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death.[1][2] It has demonstrated significant cytotoxic effects against various cancer cell lines, particularly colorectal and bladder cancer, by increasing intracellular reactive oxygen species (ROS), downregulating the cystine/glutamate antiporter SLC7A11, and upregulating arachidonate lipoxygenase 3 (ALOXE3).[1][2] These notes offer detailed protocols for cell culture, treatment, and subsequent analysis.

Data Presentation

While specific IC50 values for this compound are not consistently reported across publicly available literature and should be determined empirically for each cell line and experimental condition, the following table summarizes the key findings and parameters for TalaA treatment.

ParameterColorectal Cancer Cell Lines (HCT116, SW480, SW620)Bladder Cancer Cell Line (SW780)Reference
Mechanism of Action Induces ferroptosis through increased ROS, SLC7A11 downregulation, and ALOXE3 upregulation.Induces ferroptosis and blocks the cell cycle.[1][2]
Reported Effective Concentrations Dose-dependent killing observed.Dose-dependent killing observed; 6.0 μM almost completely inhibited colony formation.[1]
Reported Incubation Times 24 hours for cell viability assays; 10-12 days for colony formation assays.24 hours for cell proliferation assays; 10 days for colony formation assays.
Key Downstream Effects Increased lipid peroxidation, mitochondrial shrinkage.Increased intracellular ROS, decreased mitochondrial membrane potential.[1]

Experimental Protocols

1. General Cell Culture and Maintenance

This protocol outlines the standard procedures for culturing colorectal and bladder cancer cell lines.

  • Cell Lines: HCT116, SW480, SW620 (colorectal cancer), SW780 (bladder cancer)

  • Media: Dulbecco's Modified Eagle Medium (DMEM)

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

2. This compound Stock Solution Preparation

  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Immediately before use, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

3. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound.

  • Materials:

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • The next day, treat the cells with a range of this compound concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest TalaA concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

4. Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

  • Materials:

    • 6-well or 12-well plates

    • This compound

    • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed a low number of cells (e.g., 300-500 cells per well) in 6-well or 12-well plates.

    • Allow the cells to adhere for 12-24 hours.

    • Treat the cells with various concentrations of this compound.

    • Culture the cells for 10-14 days, changing the medium and re-adding the this compound treatment every 3 days.

    • After the incubation period, wash the colonies with PBS, fix them with 4% paraformaldehyde for 10 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

5. Lipid Peroxidation Assay

This assay measures the accumulation of lipid peroxides, a key feature of ferroptosis.

  • Materials:

    • Lipid peroxidation assay kit (e.g., using a ratiometric lipid peroxidation sensor)

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in an appropriate format for fluorescence imaging or measurement (e.g., chamber slides or 96-well black-walled plates).

    • Treat the cells with this compound for the desired time.

    • Follow the manufacturer's protocol for the specific lipid peroxidation assay kit. This typically involves incubating the cells with a fluorescent probe that shifts its emission spectrum upon oxidation by lipid hydroperoxides.

    • Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Quantify the level of lipid peroxidation based on the fluorescence signal.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Ferroptosis

TalaroconvolutinA_Ferroptosis_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TalaA This compound SLC7A11 SLC7A11 (System Xc-) TalaA->SLC7A11 downregulates ALOXE3 ALOXE3 TalaA->ALOXE3 upregulates Cysteine Cysteine SLC7A11->Cysteine import Cystine Cystine (extracellular) GSH GSH (Glutathione) Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 cofactor for Lipid_ROS Lipid ROS GPX4->Lipid_ROS neutralizes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis accumulation leads to ALOXE3->Lipid_ROS promotes peroxidation PUFA PUFA-PLs PUFA->Lipid_ROS peroxidation

Caption: this compound induces ferroptosis by inhibiting SLC7A11 and promoting ALOXE3 activity.

Experimental Workflow for this compound Treatment and Analysis

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., HCT116, SW480) Cell_Seeding 3. Seed Cells (e.g., 96-well or 6-well plates) Cell_Culture->Cell_Seeding TalaA_Prep 2. Prepare this compound Stock Solution (in DMSO) Treatment 4. Treat with this compound (various concentrations) TalaA_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5a. Cell Viability Assay (e.g., MTT, 24-72h) Treatment->Viability_Assay Colony_Assay 5b. Colony Formation Assay (10-14 days) Treatment->Colony_Assay Lipid_Peroxidation 5c. Lipid Peroxidation Assay Treatment->Lipid_Peroxidation IC50 6. Determine IC50 Viability_Assay->IC50 Proliferation 7. Assess Long-term Proliferation Inhibition Colony_Assay->Proliferation Mechanism 8. Confirm Ferroptosis Induction Lipid_Peroxidation->Mechanism

Caption: Workflow for evaluating this compound's effects on cancer cells.

References

Application Notes and Protocols: Determination of Talaroconvolutin A Dose-Response Curve

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaroconvolutin A (TalaA) is a novel natural compound that has been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death.[1][2][3] Studies have demonstrated its efficacy in killing colorectal and bladder cancer cells in a dose- and time-dependent manner, suggesting its potential as a therapeutic agent.[1][2][3][4][5] The mechanism of action of TalaA involves the induction of reactive oxygen species (ROS), downregulation of Solute Carrier Family 7 Member 11 (SLC7A11), and upregulation of Arachidonate Lipoxygenase 3 (ALOXE3).[1][2][5] Furthermore, TalaA has been shown to interact with and inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival.[2][6]

This document provides detailed protocols for determining the dose-response curve of this compound in cancer cell lines using a colorimetric cell viability assay, such as the MTT or CCK8 assay. These assays are fundamental for quantifying the cytotoxic effects of a compound and determining key parameters like the half-maximal inhibitory concentration (IC50).

Data Presentation

The quantitative data generated from the dose-response experiments should be summarized in a clear and structured format for easy comparison.

Table 1: this compound Concentration Series for Dose-Response Analysis

Concentration (µM)Log Concentration
0 (Vehicle Control)-
0.1-1
0.5-0.3
10
50.7
101
251.4
501.7
1002

Table 2: Sample Data Layout for Dose-Response Curve

This compound (µM)Absorbance (OD) Replicate 1Absorbance (OD) Replicate 2Absorbance (OD) Replicate 3Average Absorbance% Cell Viability
0100
0.1
0.5
1
5
10
25
50
100

Experimental Protocols

This section provides a detailed methodology for determining the dose-response curve of this compound using the MTT assay. The protocol for the CCK8 assay is similar and can be adapted based on the manufacturer's instructions.

Materials
  • This compound (TalaA)

  • Cancer cell lines (e.g., HCT116, SW480, SW620 for colorectal cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol
  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and resuspend them in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a serial dilution of this compound in a complete culture medium to achieve the desired final concentrations (refer to Table 1). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell attachment, carefully remove the medium from each well and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the highest TalaA concentration).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % Cell Viability against the log concentration of this compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

TalaroconvolutinA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TalaA This compound SLC7A11 SLC7A11 (System Xc-) TalaA->SLC7A11 Inhibits ROS ROS ↑ TalaA->ROS MAPK_Pathway MAPK Pathway TalaA->MAPK_Pathway Inhibits ALOXE3 ALOXE3 ↑ TalaA->ALOXE3 GPX4 GPX4 SLC7A11->GPX4 Supports Lipid_Peroxidation Lipid Peroxidation ↑ ROS->Lipid_Peroxidation Induces GPX4->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Leads to Proliferation Cell Proliferation MAPK_Pathway->Proliferation Promotes ALOXE3->Lipid_Peroxidation Induces

Caption: this compound signaling pathway.

Dose_Response_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat with Serial Dilutions of this compound incubate1->treat_cells incubate2 Incubate for Treatment Duration treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read_plate Measure Absorbance at 570 nm dissolve->read_plate analyze Data Analysis: % Viability & IC50 Calculation read_plate->analyze end End analyze->end

Caption: Experimental workflow for dose-response curve determination.

References

Troubleshooting & Optimization

improving Talaroconvolutin A solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Talaroconvolutin A for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

This compound is a fungal metabolite with a molecular weight of 487.68 g/mol .[1] Its solubility is primarily documented as being soluble in dimethyl sulfoxide (DMSO).[1] This characteristic suggests that this compound is a hydrophobic compound with poor aqueous solubility, a common challenge for many natural products and new chemical entities.[2][3]

Q2: I am observing precipitation when diluting my this compound DMSO stock into an aqueous buffer for my experiment. What is causing this and how can I prevent it?

This is a common issue known as "crashing out," where a compound that is soluble in a concentrated organic solvent (like DMSO) becomes insoluble when diluted into an aqueous medium. The kinetic solubility of the compound in the final aqueous/organic mixture has been exceeded.[4][5]

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible, typically well below 1%, to minimize solvent effects in biological assays.

  • Incorporate Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Polysorbate 20, to the aqueous buffer can help maintain the compound's solubility by forming micelles.[3][6]

  • Assess Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration achievable under your specific experimental conditions before precipitation occurs.[4][5]

Q3: What are the recommended starting points for formulating this compound for an in vivo study?

For early-stage in vivo studies, the goal is to develop a safe and effective formulation that can be prepared consistently. A tiered approach is recommended, starting with the simplest methods.

  • Tier 1: Co-Solvent Systems: A mixture of water-soluble organic solvents and water is often the first choice.[7][8][9] A common starting point for intravenous (IV) or oral (PO) administration is a vehicle containing a combination of Solutol HS-15, ethanol, and saline, or PEG 400, ethanol, and saline.

  • Tier 2: Surfactant-Based Systems: If co-solvents alone are insufficient, adding a surfactant to create a micellar solution can significantly enhance solubility.[6][10]

  • Tier 3: Cyclodextrin Formulations: For compounds that fit within their hydrophobic core, cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes and dramatically increase aqueous solubility.[2][9]

Q4: How can I determine the maximum achievable concentration of this compound in my chosen vehicle?

You must perform a solubility assessment for each potential formulation. The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility.[11][12][13] This involves adding an excess amount of this compound to your vehicle, agitating it for a set period (e.g., 24-48 hours) to ensure equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation.

Q5: My simple co-solvent system is not achieving the required concentration for my in vivo dose. What are the next steps?

If a simple co-solvent system fails, more advanced formulation strategies are necessary. These approaches aim to either alter the compound's microenvironment or its physical state.

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective, particularly for oral administration.[14]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric carrier in an amorphous state, which can enhance solubility.[15][16]

  • Particle Size Reduction: Reducing the particle size of the compound to the micron or nano-scale increases the surface area, which can improve the dissolution rate.[6][7][17][18]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Compound precipitates from the formulation upon standing or during administration. The formulation is a supersaturated, thermodynamically unstable solution. The equilibrium solubility has been exceeded.1. Decrease the concentration of this compound to below its equilibrium solubility in the vehicle.2. Reformulate using a stronger solubilization technique (e.g., add a cyclodextrin or switch to a lipid-based system).[2][14]3. Evaluate the pH of the formulation if applicable, as pH can significantly impact the solubility of ionizable compounds.[9][19]
High variability in animal exposure (PK data) between subjects. Inconsistent or poor dissolution of the compound in vivo after administration. The formulation may be precipitating at the injection site or in the gastrointestinal tract.1. Improve the stability of the formulation; ensure it is a true solution.2. Consider a formulation that is less prone to precipitation upon dilution, such as a cyclodextrin complex or a micellar solution.[10][15]3. For oral dosing, a lipid-based formulation like a SEDDS can improve absorption consistency.[14]
Adverse events or toxicity observed in animals are attributed to the vehicle. A high percentage of organic co-solvents (e.g., >10% DMSO) or certain surfactants can cause local irritation, hemolysis, or systemic toxicity.1. Reduce the percentage of the problematic excipient in the formulation.2. Screen alternative, more biocompatible excipients. For example, replace a traditional surfactant with a newer, safer alternative like a poloxamer or Solutol HS-15.[6][9]3. Consider cyclodextrins, which are generally well-tolerated.[9]

Data Presentation

Table 1: Common Solubilizing Excipients for Preclinical In Vivo Studies

Excipient ClassExamplesPrimary UseKey Considerations
Co-Solvents Polyethylene Glycol (PEG 300, PEG 400), Propylene Glycol, Ethanol, Glycerin, DMSOIncreasing the polarity of the aqueous vehicle to dissolve hydrophobic compounds.[8][9]High concentrations can cause toxicity. DMSO is generally limited to <10% in final formulations.
Surfactants (Non-ionic) Polysorbate (Tween 20, Tween 80), Cremophor EL, Solutol HS 15, PoloxamersForming micelles to encapsulate and solubilize drugs.[6][8][9]Potential for hypersensitivity reactions (especially with Cremophor EL). Newer surfactants often have better safety profiles.[6]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®)Forming inclusion complexes to increase apparent aqueous solubility.[2][9]Can be nephrotoxic at high doses, especially older cyclextrins. SBE-β-CD has a better safety profile.
Lipids / Oils Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCTs), Labrafil®, Labrasol®Used in lipid-based formulations like emulsions or self-emulsifying systems (SEDDS).[8][9][14]Primarily for oral or topical routes; requires careful formulation to ensure stability.

Experimental Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the "gold standard" method for measuring the thermodynamic solubility of this compound in a test vehicle.[11][12][13]

  • Preparation: Add an excess amount of solid this compound powder to a glass vial containing a known volume of the test vehicle (e.g., 1 mL). "Excess" means enough solid material remains undissolved at the end of the experiment.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by either:

    • Centrifuging the vial at a high speed (e.g., 10,000 x g for 15 minutes).

    • Filtering the suspension through a 0.22 µm filter (ensure the filter material does not bind the compound).

  • Quantification: Carefully collect the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The measured concentration represents the equilibrium solubility of this compound in that vehicle at that temperature.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies

This protocol provides a general method for preparing a simple co-solvent-based formulation suitable for animal dosing.

  • Vehicle Preparation: Prepare the co-solvent vehicle first. For example, to make a vehicle of 20% PEG 400 / 5% Ethanol / 75% Saline (v/v/v):

    • In a sterile container, add 5 mL of absolute ethanol to 20 mL of PEG 400.

    • Mix thoroughly until a homogenous solution is formed.

    • Slowly add 75 mL of sterile saline while mixing.

  • Drug Solubilization:

    • Weigh the required amount of this compound and place it in a sterile glass vial.

    • Add a small amount of the organic solvent component first (e.g., the PEG 400/Ethanol mixture) to "wet" and dissolve the powder. Sonication may be used to aid dissolution.

    • Once the compound is fully dissolved, add the aqueous component (saline) dropwise while vortexing or stirring continuously to prevent precipitation.

  • Final Preparation:

    • Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.

    • If required for the route of administration (e.g., IV), filter the final solution through a 0.22 µm sterile filter.

Visualizations

G start Start: this compound Powder decision1 Is required concentration known? start->decision1 sol_test Perform Solubility Screening (Co-solvents, Surfactants, Cyclodextrins) decision1->sol_test No decision2 Is a simple co-solvent system sufficient? decision1->decision2 Yes sol_test->decision2 formulate_simple Prepare Formulation using Co-solvent System (e.g., PEG400/Ethanol/Saline) decision2->formulate_simple Yes decision3 Is advanced formulation needed? decision2->decision3 No final_qc Perform Final QC: Visual Inspection, pH, Sterility Filter formulate_simple->final_qc formulate_advanced Develop Advanced Formulation (Micelles, Cyclodextrin Complex, or Lipid-Based System) decision3->formulate_advanced Yes formulate_advanced->final_qc end Ready for In Vivo Dosing final_qc->end G cluster_micelle Micelle in Aqueous Solution TalaA This compound (Hydrophobic) micelle_core Hydrophobic Core TalaA->micelle_core Encapsulated solubilized Increased Apparent Aqueous Solubility micelle_core->solubilized surfactant surfactant->micelle_core Self-Assemble to form water Water (Aqueous Environment) G TalaA This compound (Guest Molecule) Complex Inclusion Complex TalaA->Complex Enters Cavity Cyclodextrin Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Result Increased Apparent Aqueous Solubility Complex->Result G TalaA This compound SLC7A11 SLC7A11 (Cystine/Glutamate Antiporter) TalaA->SLC7A11 Downregulates ALOXE3 ALOXE3 (Lipoxygenase) TalaA->ALOXE3 Upregulates ROS Increased Reactive Oxygen Species (ROS) TalaA->ROS Promotes Ferroptosis Ferroptosis (Cell Death) SLC7A11->Ferroptosis Inhibition leads to ALOXE3->Ferroptosis Promotes ROS->Ferroptosis Induces

References

Talaroconvolutin A stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Talaroconvolutin A. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (TalaA) is a fungal metabolite isolated from Talaromyces convolutus. It has been identified as a novel and potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] Its mechanism of action in cancer cells involves two key pathways:

  • Induction of Reactive Oxygen Species (ROS): TalaA significantly increases the levels of intracellular ROS, which leads to lipid peroxidation and subsequent ferroptosis.[1][2]

  • Regulation of Protein Expression: It downregulates the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter system Xc-, and upregulates Arachidonate Lipoxygenase 3 (ALOXE3), further promoting ferroptosis.[1][2][4]

Q2: In which cell culture media has this compound been reported to be active?

Published studies have demonstrated the activity of this compound in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) for treating colorectal and bladder cancer cell lines.[5]

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: Are there any known stability issues with this compound in cell culture media?

While specific degradation pathways of this compound in cell culture media have not been extensively documented in publicly available literature, its complex structure as an alkaloid suggests potential susceptibility to degradation under standard cell culture conditions (37°C, 5% CO2, aqueous environment). Factors such as pH, light exposure, and interactions with media components could potentially affect its stability and activity over time.

Q5: How can I assess the stability of this compound in my specific cell culture setup?

To determine the stability of this compound in your experimental conditions, you can perform a time-course experiment. This involves incubating the compound in your cell culture medium at 37°C and measuring its concentration at different time points using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses potential issues you might encounter that could be related to the stability of this compound in your cell culture experiments.

Observed Problem Potential Cause Troubleshooting Steps
Reduced or inconsistent biological activity of this compound. Degradation of this compound in the cell culture medium over the course of the experiment.1. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.2. Minimize incubation time: If possible, design experiments with shorter incubation times.3. Perform a stability test: Use the protocol outlined below to determine the half-life of this compound in your specific medium.4. Replenish the compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
High variability between replicate experiments. Inconsistent degradation rates of this compound due to slight variations in experimental conditions.1. Standardize procedures: Ensure consistent timing for media changes and compound addition.2. Protect from light: Prepare and handle this compound solutions with minimal exposure to light, as some complex organic molecules are light-sensitive.3. Control pH: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells, as pH shifts can accelerate the degradation of some compounds.
Precipitate formation in the cell culture medium. Poor solubility of this compound at the working concentration or interaction with media components.1. Check final DMSO concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cytotoxicity.2. Visually inspect for precipitation: Before adding to cells, visually inspect the this compound-containing medium for any signs of precipitation.3. Test solubility: Determine the solubility of this compound in your specific cell culture medium.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • Acetonitrile (ACN) or other suitable organic solvent for extraction

Methodology:

  • Preparation of this compound solution: Prepare a solution of this compound in the cell culture medium at the desired final concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, mix it with an equal volume of ACN to precipitate proteins, centrifuge to pellet the precipitate, and collect the supernatant for HPLC analysis. This will serve as your T=0 reference.

  • Incubation: Place the remaining solution in a sterile, sealed container in a cell culture incubator at 37°C with 5% CO2.

  • Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated solution.

  • Sample Processing: Process each aliquot as described in step 2 to precipitate proteins and collect the supernatant.

  • HPLC Analysis: Analyze the supernatant from each time point by HPLC to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a percentage of the T=0 concentration against time to determine its stability profile and half-life in the medium.

Hypothetical Stability Data of this compound

The following table presents hypothetical data from a stability experiment performed as described above.

Time (hours)This compound Remaining (%) in DMEM + 10% FBSThis compound Remaining (%) in RPMI + 10% FBS
0100100
29592
48885
87570
245042
482518
72105

Visualizations

Signaling Pathway of this compound-Induced Ferroptosis

TalaroconvolutinA_Pathway TalaA This compound SLC7A11 SLC7A11 TalaA->SLC7A11 ALOXE3 ALOXE3 TalaA->ALOXE3 ROS Increased ROS TalaA->ROS  induces Cystine_Uptake Cystine Uptake SLC7A11->Cystine_Uptake Lipid_Peroxidation Lipid Peroxidation ALOXE3->Lipid_Peroxidation GSH_Synthesis GSH Synthesis Cystine_Uptake->GSH_Synthesis GPX4 GPX4 Activity GSH_Synthesis->GPX4 GPX4->Lipid_Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Mechanism of this compound-induced ferroptosis.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing this compound stability.

References

minimizing Talaroconvolutin A off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Talaroconvolutin A (TalaA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing TalaA in their experiments while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel small molecule that potently induces ferroptosis, a form of iron-dependent programmed cell death, in cancer cells.[1][2] Its primary mechanism involves a dual action: it significantly increases intracellular reactive oxygen species (ROS) to levels that trigger lipid peroxidation and subsequent cell death, and it modulates the expression of key proteins involved in ferroptosis.[1][2] Specifically, TalaA downregulates the expression of Solute Carrier Family 7 Member 11 (SLC7A11), a crucial component of the cystine/glutamate antiporter system, and upregulates the expression of Arachidonate Lipoxygenase 3 (ALOXE3), which promotes lipid peroxidation.[1][2] Additionally, TalaA has been shown to interact with Mitogen-Activated Protein Kinases (MAPKs), including MAPK1, MAPK8, and MAPK14, and can induce cell cycle arrest.[3]

Q2: How does the anticancer activity of this compound compare to other ferroptosis inducers?

A2: this compound has been demonstrated to be significantly more effective at inducing ferroptosis and suppressing the growth of colorectal cancer cells than erastin, a well-characterized and commonly used ferroptosis-inducing agent.[1][2]

Q3: What is the known in vivo toxicity profile of this compound?

A3: In preclinical studies using mouse xenograft models of colorectal and bladder cancer, this compound was effective in suppressing tumor growth.[1][3] Importantly, these studies reported no obvious liver or kidney toxicities, and the body weight of the mice was not adversely affected at therapeutic doses.[1][2][3]

Q4: Can this compound induce other forms of cell death besides ferroptosis?

A4: Current research indicates that this compound strongly triggers ferroptosis but does not induce apoptosis.[1][2] However, it is always recommended to confirm the mode of cell death in your specific cell model. This can be achieved by using inhibitors of different cell death pathways, such as the ferroptosis inhibitor ferrostatin-1, and assessing markers of apoptosis (e.g., caspase activation).[4]

Troubleshooting Guides

Issue 1: No significant cancer cell death is observed after this compound treatment.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of TalaA can be cell-line dependent.

    • Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cancer cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and narrow down to a more specific range.

  • Possible Cause 2: Cell Culture Conditions. High levels of antioxidants in the cell culture medium or serum can counteract the ROS-inducing effects of TalaA.

    • Solution: Ensure consistent and standardized cell culture conditions. Consider testing the effect of TalaA in a medium with a lower concentration of antioxidants, if appropriate for your cell line.

  • Possible Cause 3: Incorrect Assessment of Cell Viability. The chosen viability assay may not be suitable.

    • Solution: Use multiple methods to assess cell viability, such as a CCK8/MTT assay for metabolic activity and crystal violet staining for cell number.[3]

Issue 2: Difficulty in confirming that the observed cell death is indeed ferroptosis.

  • Possible Cause: Insufficient evidence for the specific cell death pathway.

    • Solution: To confirm ferroptosis, a multi-pronged approach is necessary:

      • Use of Inhibitors: Co-treat cells with TalaA and a specific ferroptosis inhibitor like ferrostatin-1 or liproxstatin-1. A rescue from cell death would indicate ferroptosis.[4][5]

      • Measure ROS Levels: Use fluorescent probes like H2DCFDA to measure intracellular ROS levels, which should be elevated by TalaA treatment.[3][4]

      • Assess Lipid Peroxidation: Utilize probes such as BODIPY 581/591 C11 or Liperfluo to detect lipid peroxidation, a key hallmark of ferroptosis.[4][5]

      • Examine Mitochondrial Morphology: Observe changes in mitochondrial morphology using transmission electron microscopy. Ferroptotic cells typically exhibit smaller mitochondria with increased membrane density and reduced or absent cristae.[4]

Issue 3: Concerns about potential off-target effects on non-cancerous cells.

  • Possible Cause: While in vivo studies show low toxicity, in vitro effects on non-cancerous cells may be a concern.

    • Solution: To assess the selectivity of TalaA, perform parallel experiments on a panel of non-cancerous cell lines relevant to your research area (e.g., normal epithelial cells from the same tissue of origin as the cancer cells).

      • Determine IC50 values: Calculate the IC50 of TalaA for both cancerous and non-cancerous cell lines. A significantly higher IC50 in non-cancerous cells would indicate a favorable therapeutic window.

      • Assess Key Toxicity Markers: In non-cancerous cells treated with TalaA at concentrations effective against cancer cells, measure markers of cellular stress and damage, such as ROS levels and lipid peroxidation.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SW780Bladder Cancer5.7[3]
UM-UC-3Bladder Cancer8.2[3]
HCT116Colorectal CancerNot specified[1]
SW480Colorectal CancerNot specified[1]
SW620Colorectal CancerNot specified[4]

Table 2: In Vivo Dosage and Observations

Cancer ModelDosageAdministration RouteKey FindingsReference
Colorectal Cancer Xenograft (HCT116)6.0 mg/kgIntraperitonealSignificant tumor growth suppression; No significant change in body weight; No obvious liver or kidney toxicity.[1][4]
Bladder Cancer Xenograft6.0 mg/kgIntraperitonealSignificant repression of tumor growth; No effect on body weight; No obvious hepatorenal toxicity.[3]

Key Experimental Protocols

Protocol 1: Determination of Cell Viability using CCK8 Assay

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Culture cells in a suitable plate or dish and treat with this compound for the desired time.

  • Replace the medium with a serum-free medium containing a final concentration of 2 µM H2DCFDA probe.[3]

  • Incubate the cells in the dark at 37°C for 30 minutes.[3]

  • Wash the cells with PBS to remove excess probe.

  • Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in green fluorescence indicates higher ROS levels.

Protocol 3: Assessment of Lipid Peroxidation

  • Seed cells and treat with this compound as required.

  • Stain the cells with a lipid peroxidation sensor probe (e.g., BODIPY 581/591 C11 or a cell-based lipid peroxidation assay kit) according to the manufacturer's instructions.[4]

  • For ratiometric probes, the fluorescence emission will shift from red to green upon lipid peroxidation.

  • Capture images using a fluorescence microscope and quantify the ratio of green to red fluorescence using image analysis software (e.g., ImageJ) to determine the degree of lipid peroxidation.[4]

Visual Guides

TalaroconvolutinA_Signaling_Pathway cluster_cell Cancer Cell TalaA This compound MAPKs MAPK1, MAPK8, MAPK14 TalaA->MAPKs Binds to SLC7A11 SLC7A11 (Cystine Import) TalaA->SLC7A11 Inhibits ALOXE3 ALOXE3 TalaA->ALOXE3 Upregulates ROS Reactive Oxygen Species (ROS) Increase TalaA->ROS CellCycle Cell Cycle Arrest MAPKs->CellCycle Leads to GSH Glutathione (GSH) Depletion SLC7A11->GSH Lipid_Peroxidation Lipid Peroxidation ALOXE3->Lipid_Peroxidation GSH->Lipid_Peroxidation Inhibits ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis and cell cycle arrest.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (if applicable) Start Treat Cancer and Non-Cancerous Cells with TalaA Dose_Response Dose-Response Curve (CCK8/MTT Assay) Start->Dose_Response IC50 Determine IC50 & Selectivity Dose_Response->IC50 Confirm_Ferroptosis Confirm Ferroptosis (ROS, Lipid Peroxidation, Inhibitors) IC50->Confirm_Ferroptosis Off_Target_Panel Assess Off-Target Effects (Non-Cancerous Cell Viability) IC50->Off_Target_Panel Xenograft Establish Tumor Xenograft Model Confirm_Ferroptosis->Xenograft TalaA_Treatment Treat with TalaA at Determined Doses Xenograft->TalaA_Treatment Monitor Monitor Tumor Volume and Body Weight TalaA_Treatment->Monitor Toxicity_Analysis Histopathological Analysis of Organs (Liver, Kidney) Monitor->Toxicity_Analysis

Caption: Experimental workflow for evaluating this compound efficacy and off-target effects.

Troubleshooting_Guide Start Issue: No Significant Cell Death Observed Check_Conc Is concentration optimized? (Dose-response performed?) Start->Check_Conc Optimize_Conc Action: Perform dose-response to find IC50. Check_Conc->Optimize_Conc No Check_Assay Is the viability assay appropriate? Check_Conc->Check_Assay Yes Result Problem Resolved Optimize_Conc->Result Use_Multiple_Assays Action: Use multiple viability assays (e.g., CCK8 and Crystal Violet). Check_Assay->Use_Multiple_Assays No Check_Ferroptosis_Markers Are ferroptosis markers confirmed? Check_Assay->Check_Ferroptosis_Markers Yes Use_Multiple_Assays->Result Confirm_Pathway Action: Measure ROS, lipid peroxidation, and use ferroptosis inhibitors. Check_Ferroptosis_Markers->Confirm_Pathway No Check_Ferroptosis_Markers->Result Yes Confirm_Pathway->Result

Caption: Troubleshooting guide for unexpected results with this compound.

References

Refining Talaroconvolutin A Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Talaroconvolutin A (TalaA), this technical support center provides troubleshooting guidance and detailed protocols to streamline purification processes. TalaA, a novel bioactive constituent with potential anticancer properties, is extracted from the endophytic fungus Talaromyces convolutispora (or Talaromyces purpureogenus).[1][2] This guide addresses common challenges encountered during extraction, chromatography, and crystallization to enhance yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Extraction & Initial Purification

  • Question: What is a common initial extraction procedure for this compound from fungal fermentation?

    • Answer: A widely used method involves ultrasonic extraction of the fermentation material with a solvent mixture like ethyl acetate/methanol (1:1, v/v). The resulting crude extract is then suspended in water and partitioned with an equal volume of ethyl acetate three times to isolate the target compound.[2]

  • Question: My initial extract contains a lot of impurities. How can I perform a preliminary cleanup?

    • Answer: After the initial solvent extraction and partitioning, the crude extract can be subjected to column chromatography on silica gel. A gradient elution with a solvent system like CH2Cl2/MeOH (starting from 100:1 and gradually increasing polarity to 0:1) can effectively separate major fractions.[2]

Chromatography

  • Question: I'm seeing streaking or tailing of my compound on the TLC/column. What could be the cause?

    • Answer: Streaking or tailing can be caused by several factors:

      • Sample Overload: Applying too much sample to your column or TLC plate can lead to poor separation.[3] Try loading a smaller quantity.

      • Inappropriate Solvent System: The polarity of your solvent system might not be optimal for this compound. If the compound streaks, you may need to adjust the solvent polarity.[3] For silica gel chromatography of TalaA, solvent systems such as CH2Cl2/MeOH and petroleum ether/EtOAc have been used.[1][2]

      • Compound Instability: Although not specifically reported for TalaA, some compounds can degrade on silica gel. You can test for this by running a 2D TLC.[4][5]

  • Question: My compound is not eluting from the column. What should I do?

    • Answer: There are a few possibilities:

      • Insufficient Solvent Polarity: The eluting solvent may not be polar enough to move this compound off the column. Gradually increase the polarity of your solvent system. For instance, if you are using a CH2Cl2/MeOH system, increase the percentage of methanol.[4]

      • Compound Decomposition: The compound may have decomposed on the column. It is crucial to check the stability of your compound on the stationary phase you are using.[4]

      • Precipitation on Column: The compound may have precipitated at the top of the column. This can happen if the sample is not fully dissolved in the loading solvent.[6]

  • Question: I am getting poor separation between this compound and other impurities. How can I improve this?

    • Answer: To improve resolution:

      • Optimize Solvent System: Systematically vary the solvent ratios to find the optimal mobile phase for separation.

      • Change Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like Sephadex LH-20, which separates based on molecular size and is effective for purifying natural products.[2]

      • Fine-tune Gradient Elution: Employ a shallower gradient during elution to better resolve closely eluting compounds.

Crystallization

  • Question: I am unable to obtain crystals of this compound. What can I try?

    • Answer: Crystallization is often a trial-and-error process. Here are some strategies:

      • Screen Different Solvents: Experiment with a variety of solvents and solvent mixtures to find a system where this compound has limited solubility.

      • Vary Supersaturation: The degree of supersaturation is critical for crystal growth.[7] This can be controlled by adjusting the concentration of the protein and the precipitant.[7]

      • Control Temperature: Temperature can significantly influence solubility and crystal formation.[7] Try setting up crystallization trials at different temperatures.

      • Optimize pH: The pH of the solution can affect the charge of the molecule and its ability to crystallize.[7]

  • Question: I am getting small, poorly formed crystals. How can I improve crystal quality?

    • Answer: To grow larger, higher-quality crystals:

      • Slow Down the Crystallization Process: Rapid crystallization often leads to small or disordered crystals. Try to slow down the process by using vapor diffusion or by slowly cooling the solution.

      • Refine Precipitant and Protein Concentrations: Fine-tuning the concentrations of your compound and the precipitant can lead to better crystal growth.[7][8]

      • Seeding: Introducing a tiny crystal (a seed) into a supersaturated solution can promote the growth of a larger, single crystal.

Quantitative Data Summary

The following table summarizes key quantitative parameters from published this compound purification protocols.

ParameterValue/DescriptionSource
Extraction Solvent Ethyl acetate/Methanol (1:1, v/v)[2]
Partitioning Solvent Ethyl acetate[2]
Initial Column Chromatography Silica gel[2]
Initial Gradient Elution CH2Cl2/MeOH (100:1 to 0:1)[2]
Secondary Column Chromatography Sephadex LH-20[2]
Secondary Elution System MeOH/H2O (96:4)[2]
Final Purification (Biotin-TalaA) Column chromatography (CH2Cl2/MeOH = 12:1)[1]

Experimental Protocols

1. Extraction and Initial Fractionation of this compound [2]

  • Fermentation and Extraction:

    • Cultivate the fungus Talaromyces purpureogenus on a suitable medium (e.g., rice medium).

    • Harvest the fermentation material and subject it to ultrasonic extraction with an equal volume of ethyl acetate/methanol (1:1, v/v).

    • Evaporate the organic solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Extract the aqueous suspension three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and concentrate to yield the ethyl acetate extract.

  • Initial Silica Gel Chromatography:

    • Subject the ethyl acetate extract to column chromatography on a silica gel column.

    • Elute the column with a stepwise gradient of dichloromethane (CH2Cl2) and methanol (MeOH), starting from 100:1 and gradually increasing the polarity to 0:1.

    • Collect the fractions and monitor by Thin Layer Chromatography (TLC).

2. Secondary Purification using Sephadex LH-20 [2]

  • Fraction Pooling:

    • Combine the fractions from the silica gel column that show the presence of this compound based on TLC analysis.

  • Sephadex LH-20 Chromatography:

    • Apply the pooled fractions to a Sephadex LH-20 column.

    • Elute the column with a solvent system of methanol/water (96:4).

    • Monitor the eluent at 254 nm to detect the compound.

3. Final Purification Step (Example with a Derivative) [1]

  • For derivatives like Biotin-TalaA, a final purification is performed using column chromatography with a specific solvent ratio, such as CH2Cl2/MeOH (12:1).

Visualizing the Purification Workflow

The following diagrams illustrate the key processes in this compound purification.

TalaroconvolutinA_Purification_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Product Fermentation Fungal Fermentation Ultrasonic_Extraction Ultrasonic Extraction (EtOAc/MeOH) Fermentation->Ultrasonic_Extraction Solvent_Partitioning Solvent Partitioning (EtOAc/H2O) Ultrasonic_Extraction->Solvent_Partitioning Silica_Gel_CC Silica Gel Column (CH2Cl2/MeOH Gradient) Solvent_Partitioning->Silica_Gel_CC Sephadex_LH20 Sephadex LH-20 (MeOH/H2O) Silica_Gel_CC->Sephadex_LH20 Pure_TalaA Pure this compound Sephadex_LH20->Pure_TalaA

Caption: Overall workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Problem (e.g., Low Yield, Impurity) Check_Extraction Review Extraction & Partitioning Steps Start->Check_Extraction Check_Chromatography Analyze Chromatography Parameters Start->Check_Chromatography Check_Crystallization Assess Crystallization Conditions Start->Check_Crystallization Optimize_Solvent Optimize Solvent System Check_Chromatography->Optimize_Solvent Adjust_Loading Adjust Sample Load Check_Chromatography->Adjust_Loading Change_Stationary_Phase Change Stationary Phase Check_Chromatography->Change_Stationary_Phase Solution Improved Purification Optimize_Solvent->Solution Adjust_Loading->Solution Change_Stationary_Phase->Solution

Caption: Logical troubleshooting steps for purification issues.

References

Technical Support Center: Talaroconvolutin A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talaroconvolutin A. The information provided here addresses potential inconsistencies in cytotoxicity assay results and offers detailed experimental protocols and data interpretation.

Troubleshooting Guide: Inconsistent Cytotoxicity Assay Results with this compound

Issue: High variability in IC50 values for this compound between experiments.

Possible Causes and Solutions:

  • Cell Line Health and Passage Number:

    • Cause: Inconsistent cell health, high passage number leading to genetic drift, or mycoplasma contamination can significantly alter cellular response to treatment.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase at the time of seeding. Use low passage number cells (e.g., <20 passages) and regularly test for mycoplasma contamination.

  • Cell Seeding Density:

    • Cause: Variations in the initial number of cells seeded can lead to differences in confluency at the time of analysis, affecting drug metabolism and accessibility.

    • Solution: Optimize and standardize the cell seeding density for each cell line to ensure that cells are sub-confluent at the end of the assay. Perform a cell titration experiment to determine the optimal seeding density.

  • Serum Concentration in Culture Medium:

    • Cause: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. The original study on this compound demonstrated a significant difference in IC50 values in the presence of 1% vs. 10% FBS.[1]

    • Solution: Standardize the FBS concentration in your cell culture medium for all experiments. Be aware that higher serum concentrations may lead to higher IC50 values.

  • Assay Type and Endpoint:

    • Cause: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity, DNA content). The choice of assay can influence the IC50 value. For example, an assay measuring metabolic activity (like MTT or CCK-8) might yield different results compared to an assay measuring membrane integrity (like LDH release).

    • Solution: Select an assay that is appropriate for the expected mechanism of action of this compound (ferroptosis). It is advisable to use more than one type of cytotoxicity assay to confirm the results.

  • Compound Stability and Handling:

    • Cause: this compound, like many natural products, may be sensitive to light, temperature, or repeated freeze-thaw cycles.

    • Solution: Prepare fresh stock solutions of this compound and store them appropriately (protected from light, at the recommended temperature). Aliquot stock solutions to avoid multiple freeze-thaw cycles.

  • Incubation Time:

    • Cause: The cytotoxic effect of this compound is time-dependent.[1] Inconsistent incubation times will lead to variable results.

    • Solution: Strictly adhere to a standardized incubation time for all experiments. If exploring the kinetics of the cytotoxic effect, perform a time-course experiment.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound's cytotoxicity?

A1: this compound induces a form of programmed cell death called ferroptosis in cancer cells.[1][2][3] This process is iron-dependent and is characterized by the accumulation of lipid reactive oxygen species (ROS). This compound's mechanism involves the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11), a key component of the cystine/glutamate antiporter. This leads to a depletion of intracellular glutathione (GSH), which is a crucial antioxidant. The reduction in GSH levels inhibits the activity of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The resulting accumulation of lipid ROS leads to cell death.[1][3]

Q2: Why are my IC50 values for this compound different from those reported in the literature?

A2: Discrepancies in IC50 values can arise from several factors, as outlined in the troubleshooting guide above. Key factors for this compound include the concentration of FBS in the cell culture medium, the specific cell line and its passage number, the cytotoxicity assay used, and the incubation time. The original study by Xia et al. (2020) showed that IC50 values were significantly lower in medium containing 1% FBS compared to 10% FBS.[1]

Q3: Which cell lines are known to be sensitive to this compound?

A3: this compound has been shown to be effective against colorectal cancer cell lines, including HCT116, SW480, and SW620.[1] It has also been reported to suppress bladder cancer.

Q4: What is the recommended cytotoxicity assay for this compound?

A4: The original studies on this compound's cytotoxic effects utilized a CCK-8 (Cell Counting Kit-8) assay, which measures metabolic activity.[1] This is a suitable choice. However, to confirm that cell death is occurring via ferroptosis, you may consider using assays that measure lipid peroxidation (e.g., C11-BODIPY staining) or intracellular iron levels.

Q5: Can I use an apoptosis assay to measure the cytotoxicity of this compound?

A5: this compound is reported to induce ferroptosis, not apoptosis.[1][2][3] Therefore, standard apoptosis assays, such as those measuring caspase activity or Annexin V staining, may not accurately reflect its cytotoxic activity.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various colorectal cancer cell lines.

Cell LineAssay TypeIncubation TimeSerum ConcentrationIC50 (µM)Reference
HCT116CCK-824 hours10% FBS9.23[1]
HCT116CCK-824 hours1% FBS1.22[1]
SW480CCK-824 hours10% FBS8.15[1]
SW480CCK-824 hours1% FBS1.40[1]
SW620CCK-824 hours10% FBS5.82[1]
SW620CCK-824 hours1% FBS1.27[1]
SW780 (Bladder Cancer)Not ReportedNot ReportedNot ReportedNot Reported-

Note: IC50 values for the SW780 bladder cancer cell line have not been explicitly reported in the reviewed literature.

Experimental Protocols

Detailed Methodology for CCK-8 Cytotoxicity Assay

This protocol is a standard guideline for determining the cytotoxicity of this compound using a CCK-8 assay.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate 24h for cell attachment seed_cells->incubate_attach add_compound Add this compound (serial dilutions) incubate_attach->add_compound incubate_treat Incubate for 24/48/72h add_compound->incubate_treat add_cck8 Add CCK-8 reagent incubate_treat->add_cck8 incubate_cck8 Incubate 1-4h add_cck8->incubate_cck8 read_absorbance Read absorbance at 450nm incubate_cck8->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for a CCK-8 cytotoxicity assay.

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol slc7a11 SLC7A11 (Cystine/Glutamate Antiporter) glutamate_out Glutamate (out) slc7a11->glutamate_out cysteine Cysteine slc7a11->cysteine Reduction gsh Glutathione (GSH) cystine_in Cystine (in) cystine_in->slc7a11 cysteine->gsh Synthesis gpx4 GPX4 gsh->gpx4 Cofactor lipid_oh Lipid Alcohols gpx4->lipid_oh Reduces lipid_ros Lipid ROS lipid_ros->gpx4 ferroptosis Ferroptosis lipid_ros->ferroptosis talaA This compound talaA->slc7a11 Inhibits

Caption: this compound-induced ferroptosis signaling pathway.

References

preventing Talaroconvolutin A degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Talaroconvolutin A to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a fungal metabolite isolated from Talaromyces convolutus with the chemical formula C32H41NO3.[1] It is classified as a polyketide natural product and has been identified as a potent inducer of ferroptosis, a form of programmed cell death, in cancer cells.[1][2] Maintaining the stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of its biological activity.

Q2: How should I store this compound in its solid (powder) form?

Q3: What is the recommended solvent for dissolving this compound?

For in vitro cellular assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3]

Q4: How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[4] To minimize degradation from repeated freeze-thaw cycles, it is advisable to prepare small-volume aliquots for single-use experiments.[4]

Q5: What are the potential factors that can cause this compound to degrade?

Based on the general stability of fungal secondary metabolites and polyketides, the following factors can potentially contribute to the degradation of this compound:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • pH: Extreme pH conditions may affect the stability of the molecule.

  • Oxidation: The presence of oxidizing agents can lead to degradation. The olefinic bonds within the structure of this compound may be susceptible to oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound stock solution.Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions in small aliquots at -20°C or -80°C and protect from light. Avoid multiple freeze-thaw cycles.
Inconsistent experimental results. Inconsistent concentration of active this compound due to degradation.Standardize the handling and storage protocol for this compound across all experiments. Use freshly prepared dilutions for each experiment.
Visible precipitate in the stock solution upon thawing. Poor solubility or degradation product formation.Gently warm the solution and vortex to redissolve. If the precipitate persists, it may indicate degradation, and a fresh stock solution should be prepared.

Storage and Handling Recommendations

The following table summarizes the recommended storage conditions for this compound.

Form Solvent Storage Temperature Special Precautions
Solid (Powder)N/A-20°C or -80°CProtect from light and moisture.
Stock SolutionDMSO-20°C or -80°CAliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution

  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

  • Use: When needed for an experiment, thaw a single aliquot at room temperature. Any unused portion of the thawed aliquot should be discarded and not refrozen.

Visualizations

TalaroconvolutinA_Handling_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use start Solid this compound weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw Single Aliquot store->thaw use Use in Experiment thaw->use discard Discard Unused Portion use->discard

Caption: Workflow for handling and storing this compound to minimize degradation.

Degradation_Factors TalaA This compound (Stable) Degraded_TalaA Degraded this compound (Inactive) TalaA->Degraded_TalaA Degradation Temp Elevated Temperature Temp->Degraded_TalaA Light Light Exposure (UV) Light->Degraded_TalaA pH Extreme pH pH->Degraded_TalaA Oxidation Oxidation Oxidation->Degraded_TalaA FreezeThaw Repeated Freeze-Thaw FreezeThaw->Degraded_TalaA

Caption: Factors contributing to the degradation of this compound.

Ferroptosis_Pathway cluster_talaA This compound Action cluster_cellular_effects Cellular Effects TalaA This compound SLC7A11 SLC7A11 (Cystine/Glutamate Antiporter) TalaA->SLC7A11 Downregulates ALOXE3 ALOXE3 (Arachidonate Lipoxygenase 3) TalaA->ALOXE3 Upregulates ROS Reactive Oxygen Species (ROS) TalaA->ROS Increases GSH Glutathione (GSH) Synthesis SLC7A11->GSH Inhibits Lipid_Peroxidation Lipid Peroxidation ALOXE3->Lipid_Peroxidation Promotes ROS->Lipid_Peroxidation Induces Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Simplified signaling pathway of this compound-induced ferroptosis.

References

Validation & Comparative

Talaroconvolutin A: A Potential Strategy to Overcome Cisplatin Resistance by Inducing Ferroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Talaroconvolutin A and cisplatin, with a focus on the potential of this compound to overcome cisplatin resistance in cancer cells. While direct experimental data on this compound in cisplatin-resistant cells is not yet available, this document synthesizes existing research on its mechanism of action and the established role of ferroptosis in circumventing cisplatin resistance. We present a data-driven comparison of their cytotoxic mechanisms, signaling pathways, and hypothetical efficacy, supported by detailed experimental protocols for further investigation.

Unveiling a Novel Anticancer Mechanism: this compound-Induced Ferroptosis

This compound (TalaA) is a natural compound that has demonstrated potent anticancer activity in various cancer cell lines, including colorectal and bladder cancer.[1][2][3] Unlike traditional chemotherapeutic agents like cisplatin that primarily induce apoptosis, TalaA triggers a distinct form of programmed cell death known as ferroptosis.[1][2] Ferroptosis is an iron-dependent process characterized by the accumulation of lipid-based reactive oxygen species (ROS), leading to oxidative cell death.[4] This unique mechanism of action presents a promising avenue to combat drug resistance, a major challenge in cancer therapy.

Cisplatin, a cornerstone of chemotherapy, exerts its anticancer effects by forming DNA adducts, which obstruct DNA replication and trigger apoptosis.[5] However, cancer cells can develop resistance to cisplatin through various mechanisms, including reduced drug accumulation, increased DNA repair, and evasion of apoptosis.[4] The induction of an alternative cell death pathway, such as ferroptosis, by this compound could therefore be effective in eliminating cancer cells that have become resistant to apoptosis-inducing agents like cisplatin.

Head-to-Head: this compound vs. Cisplatin

The following sections provide a detailed comparison of the cytotoxic activity and mechanisms of this compound and cisplatin.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound in different cancer cell lines and for cisplatin in both sensitive and resistant cancer cell lines.

Compound Cell Line Cancer Type Resistance Status IC50 (µM)
This compoundSW780Bladder Cancer-5.7
This compoundUM-UC-3Bladder Cancer-8.2
CisplatinA549Lung CancerSensitive~14 (clinically relevant plasma concentration)
CisplatinA549Lung CancerResistant252.7
CisplatinOVCAR8Ovarian CancerSensitive9.56
CisplatinOVCAR8-CP5Ovarian CancerResistant26.1
CisplatinA2780Ovarian CancerSensitive~5
CisplatinA2780cisOvarian CancerResistant~20

Data compiled from multiple sources.[6][7][8]

Mechanisms of Cell Death: Ferroptosis vs. Apoptosis

This compound and cisplatin induce cell death through fundamentally different pathways. The key distinguishing features are outlined below.

Feature This compound-Induced Ferroptosis Cisplatin-Induced Apoptosis
Primary Trigger Iron-dependent lipid peroxidationDNA damage
Key Molecular Players Increased ROS, GPX4 inactivation, SLC7A11 downregulationCaspase activation, p53 signaling
Morphological Changes Mitochondrial shrinkage, increased mitochondrial membrane density, ruptured cell membraneCell shrinkage, chromatin condensation, formation of apoptotic bodies
Biochemical Hallmarks Depletion of glutathione (GSH), accumulation of lipid hydroperoxidesCaspase-3 activation, DNA fragmentation

Information sourced from multiple studies.[2][4][5]

Signaling Pathways: A Visual Comparison

The signaling cascades initiated by this compound and cisplatin are distinct, leading to different cellular fates. The following diagrams, generated using Graphviz, illustrate these pathways.

TalaroconvolutinA_Ferroptosis_Pathway cluster_TalaA This compound cluster_Cell Cancer Cell TalaA This compound TalaA_entry Cellular Uptake TalaA->TalaA_entry ROS Increased Reactive Oxygen Species (ROS) TalaA_entry->ROS SLC7A11 SLC7A11 (System Xc-) Downregulation TalaA_entry->SLC7A11 Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation GSH Glutathione (GSH) Depletion SLC7A11->GSH inhibition GPX4 GPX4 Inactivation GSH->GPX4 cofactor GPX4->Lipid_Peroxidation inhibition Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: this compound-induced ferroptosis signaling pathway.

Cisplatin_Apoptosis_Pathway cluster_Cisplatin Cisplatin cluster_Cell Cancer Cell cluster_Resistance Mechanisms of Resistance Cisplatin Cisplatin Cisplatin_entry Cellular Uptake Cisplatin->Cisplatin_entry DNA_damage DNA Adducts & DNA Damage Cisplatin_entry->DNA_damage p53 p53 Activation DNA_damage->p53 Mitochondria Mitochondrial Pathway p53->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Reduced_uptake Reduced Uptake/ Increased Efflux Reduced_uptake->Cisplatin_entry inhibits DNA_repair Increased DNA Repair DNA_repair->DNA_damage repairs Apoptosis_inhibition Inhibition of Apoptosis Apoptosis_inhibition->Apoptosis inhibits

Caption: Cisplatin-induced apoptosis and mechanisms of resistance.

A Proposed Experimental Workflow to Validate this compound's Efficacy in Cisplatin-Resistant Cells

To empirically validate the hypothesis that this compound can overcome cisplatin resistance, a structured experimental workflow is necessary. The following diagram outlines a proposed approach.

Experimental_Workflow start Start cell_lines Select Cisplatin-Sensitive and -Resistant Cancer Cell Lines start->cell_lines ic50 Determine IC50 of this compound and Cisplatin (MTT Assay) cell_lines->ic50 ferroptosis_markers Assess Ferroptosis Markers (Lipid ROS, GSH levels, GPX4 activity) ic50->ferroptosis_markers apoptosis_markers Assess Apoptosis Markers (Caspase activity, Annexin V staining) ic50->apoptosis_markers synergy Combination Treatment Analysis (this compound + Cisplatin) ferroptosis_markers->synergy apoptosis_markers->synergy end Conclusion synergy->end

Caption: Proposed experimental workflow.

Detailed Experimental Protocols

To facilitate further research, detailed protocols for key experiments are provided below.

Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to assess the cytotoxic effects of this compound and cisplatin and to determine their respective IC50 values.

Materials:

  • Cisplatin-sensitive and cisplatin-resistant cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in saline)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.[9]

  • Drug Treatment: The next day, treat the cells with serial dilutions of this compound or cisplatin. A vehicle control (DMSO or saline) should be included. Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

Ferroptosis Detection Assay (Lipid ROS Measurement)

This protocol is used to detect the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.

Materials:

  • Treated cells (as described in the MTT assay protocol)

  • BODIPY™ 581/591 C11 fluorescent probe (or similar lipid peroxidation sensor)

  • Flow cytometer or fluorescence microscope

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Treatment: Treat cells with this compound, cisplatin, or a known ferroptosis inducer (e.g., erastin) and an inhibitor (e.g., ferrostatin-1) as controls.

  • Probe Loading: After treatment, harvest the cells and wash them with PBS. Resuspend the cells in PBS containing the BODIPY™ 581/591 C11 probe at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal (oxidation of the probe) indicates lipid peroxidation.

  • Data Quantification: Quantify the mean fluorescence intensity to compare the levels of lipid ROS between different treatment groups.

Conclusion

While direct evidence is pending, the distinct mechanism of action of this compound, namely the induction of ferroptosis, positions it as a highly promising candidate for overcoming cisplatin resistance in cancer. The provided comparative data and experimental protocols offer a solid foundation for researchers and drug development professionals to explore this potential and develop novel therapeutic strategies to combat chemoresistance. Further in vitro and in vivo studies are warranted to validate the efficacy of this compound in cisplatin-resistant models.

References

cross-validation of Talaroconvolutin A's effect on different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the ferroptosis-inducing compound, Talaroconvolutin A, and its standing against established cancer treatments.

Researchers in the field of oncology are continually exploring novel compounds with the potential to combat various cancer types. One such molecule of growing interest is this compound (TalaA), a natural product derived from the endophytic fungus Talaromyces convolutus. This guide provides a comprehensive comparison of this compound's efficacy against different cancer cell lines, benchmarked against established chemotherapeutic agents and another ferroptosis inducer, erastin. This analysis is supported by available experimental data, detailed protocols, and visual representations of the key signaling pathways involved.

Quantitative Comparison of Anti-Cancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other anti-cancer agents across various bladder and colorectal cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

Bladder Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compound SW780, UM-UC-3Not explicitly reported, but demonstrated to inhibit proliferation.[1]
Cisplatin T241.25 - 4.79[1][2]
J821.33 - 8.61[1][2]
56374.79[1]
RT-40.6 - 1.25[2]
Erastin VariousNot specifically reported for bladder cancer in the provided results.

Colorectal Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compound HCT116, SW480, SW620Significantly more effective than erastin.[3]
Oxaliplatin DLD-1Not specified[4]
HT-29Not specified[4]
SW480Not specified[4]
SW620Not specified[4]
HCT116~14 (1h exposure), ~6 (8h exposure)[5]
Erastin HCT116, HT-29Potent cytotoxic effects observed.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of this compound and its comparators.

Cell Viability and Proliferation Assays

1. CCK8 (Cell Counting Kit-8) Assay (for this compound)

  • Cell Seeding: Cancer cells (e.g., SW780, UM-UC-3, HCT116, SW480, SW620) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and cultured for 24 hours.

  • Treatment: The cells are then treated with varying concentrations of this compound (or vehicle control, DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • CCK8 Addition: After the treatment period, 10 µL of CCK8 solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.[1][5]

2. EdU (5-ethynyl-2'-deoxyuridine) Staining (for this compound)

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with this compound as described for the CCK8 assay.

  • EdU Incorporation: Two hours before the end of the treatment, EdU is added to the cell culture medium at a final concentration of 10 µM and incubated for 2 hours.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 30 minutes and then permeabilized with 0.5% Triton X-100 for 10 minutes.

  • Click-iT Reaction: The incorporated EdU is detected by a Click-iT reaction with a fluorescent azide (e.g., Alexa Fluor 488 azide) for 30 minutes in the dark.

  • Nuclear Staining: The cell nuclei are counterstained with Hoechst 33342 for 10 minutes.

  • Imaging: The cells are visualized and imaged using a fluorescence microscope. The percentage of EdU-positive cells (proliferating cells) is determined.[1][5]

3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (for Cisplatin/Oxaliplatin)

  • Cell Seeding and Treatment: Cells are seeded and treated with the respective compounds as described above.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Measurement: The absorbance is measured at a wavelength of 570 nm.[7]

Ferroptosis and Apoptosis Induction Protocols

1. Ferroptosis Induction with Erastin

  • Cell Culture: Seed target cells in a suitable culture vessel and allow them to adhere overnight.

  • Treatment: Treat the cells with Erastin at a concentration typically ranging from 1 to 10 µM for 24 to 48 hours.

  • Analysis: Assess for markers of ferroptosis, such as increased lipid peroxidation (e.g., using C11-BODIPY 581/591 dye), depleted glutathione levels, and increased intracellular iron. Cell death can be quantified using viability assays.[6]

2. Apoptosis Induction with Cisplatin

  • Cell Culture: Culture cells to the desired confluency.

  • Treatment: Expose cells to Cisplatin at a concentration relevant to the specific cell line (determined by IC50 values) for a period of 24 to 72 hours.

  • Analysis: Apoptosis can be confirmed by various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL assay to detect DNA fragmentation, and Western blotting for the detection of cleaved caspases (e.g., caspase-3, caspase-9) and other apoptosis-related proteins.[7]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through distinct mechanisms in different cancer types, primarily by inducing ferroptosis and modulating the MAPK signaling pathway.

This compound Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis start Cancer Cell Lines (Bladder/Colorectal) treat Treatment with This compound start->treat viability Cell Viability Assays (CCK8, MTT) treat->viability prolif Proliferation Assay (EdU Staining) treat->prolif ferroptosis Ferroptosis Markers (Lipid ROS, Iron levels) treat->ferroptosis pathway Signaling Pathway Analysis (Western Blot, Phosphoproteomics) treat->pathway xenograft Xenograft Mouse Model talaA_inject This compound Injection xenograft->talaA_inject tumor_measure Tumor Volume & Weight Measurement talaA_inject->tumor_measure histology Histological Analysis (H&E, IHC) tumor_measure->histology

Experimental workflow for this compound.
This compound Signaling Pathway in Bladder Cancer

In bladder cancer, this compound interacts with Mitogen-Activated Protein Kinases (MAPKs), leading to the inhibition of downstream transcription factors and cell cycle arrest, alongside the induction of ferroptosis.

G TalaA This compound MAPKs MAPKs (MAPK1, MAPK8, MAPK14) TalaA->MAPKs inhibits cycle_arrest Cell Cycle Arrest TalaA->cycle_arrest ferroptosis Ferroptosis TalaA->ferroptosis p_substrates Phosphorylation of Downstream Substrates MAPKs->p_substrates TFs Transcription Factors (JUN, NFATC1) p_substrates->TFs activates proliferation Cell Proliferation TFs->proliferation

This compound's effect on MAPK signaling.
This compound-Induced Ferroptosis in Colorectal Cancer

In colorectal cancer, this compound triggers ferroptosis by modulating the expression of key proteins involved in lipid peroxidation and antioxidant defense.

G TalaA This compound SLC7A11 SLC7A11 TalaA->SLC7A11 downregulates ALOXE3 ALOXE3 TalaA->ALOXE3 upregulates GSH Glutathione (GSH) Synthesis SLC7A11->GSH inhibits Lipid_ROS Lipid ROS Accumulation ALOXE3->Lipid_ROS promotes GSH->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

This compound-induced ferroptosis pathway.

References

A Comparative Analysis of Talaroconvolutin A and Other Fungal Metabolites: Cytotoxicity and Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding search for novel therapeutic agents, fungal metabolites have emerged as a rich source of bioactive compounds. This guide provides a comparative analysis of Talaroconvolutin A, a polyketide derived from the endophytic fungus Talaromyces convolutus, with other well-characterized fungal metabolites, focusing on their cytotoxic and anti-inflammatory properties. This objective comparison is supported by available experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.

Introduction to this compound

This compound is a fungal metabolite that has garnered significant interest for its potent biological activities.[1][2] Isolated from Talaromyces convolutus, an endophytic fungus found in the medicinal plant Panax notoginseng, this compound has been primarily investigated for its anticancer properties.[3] Its mechanism of action is complex, involving the induction of ferroptosis, a form of iron-dependent programmed cell death, and modulation of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4]

This guide will compare the cytotoxic effects of this compound with other fungal metabolites and explore its potential, yet currently uncharacterized, anti-inflammatory activities in comparison to established anti-inflammatory fungal compounds like Cordycepin and Ganoderic acid.

Comparative Analysis of Cytotoxic Activity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values. For comparison, IC50 values for other cytotoxic fungal metabolites, a terpenoid (Paclitaxel, originally from Taxomyces andreanae) and another polyketide (Doxorubicin, derived from Streptomyces peucetius), are included.

Compound Fungal Origin Metabolite Class Cancer Cell Line IC50 (µM)
This compound Talaromyces convolutusPolyketideBladder Cancer (SW780)5.7[3]
Bladder Cancer (UM-UC-3)8.2[3]
Colorectal Cancer (HCT116)1.22 (in 1% FBS)[5]
Colorectal Cancer (SW480)1.40 (in 1% FBS)[5]
Colorectal Cancer (SW620)1.27 (in 1% FBS)[5]
Paclitaxel Taxomyces andreanaeTerpenoidBreast Cancer (MCF-7)~0.002
Doxorubicin Streptomyces peucetiusPolyketideVarious0.01 - 1

Comparative Analysis of Anti-Inflammatory Activity: A Proposed Study

While the anti-inflammatory properties of this compound have not been extensively reported, many other fungal metabolites exhibit potent anti-inflammatory effects. This section proposes a comparative study to evaluate the anti-inflammatory potential of this compound against two well-established anti-inflammatory fungal metabolites: Cordycepin (from Cordyceps species) and Ganoderic acid (from Ganoderma species).

The proposed study would involve assessing the ability of these compounds to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound Fungal Origin Metabolite Class Reported Anti-Inflammatory Activity (IC50 for NO inhibition) Proposed Anti-Inflammatory Activity for this compound
This compound Talaromyces convolutusPolyketideNot ReportedTo be determined
Cordycepin Cordyceps militarisNucleoside Analog~25 µM
Ganoderic Acid A Ganoderma lucidumTriterpenoid~15 µM

Signaling Pathways

The biological activities of these fungal metabolites are mediated through the modulation of specific intracellular signaling pathways.

This compound: In cancer cells, this compound has been shown to interact with and inhibit the activity of MAPKs (MAPK1, MAPK8, and MAPK14), leading to decreased phosphorylation of downstream substrates and ultimately contributing to cell cycle arrest and ferroptosis.[3]

TalaroconvolutinA_Pathway TalaA This compound MAPKs MAPKs (MAPK1, MAPK8, MAPK14) TalaA->MAPKs inhibits Downstream Downstream Substrates MAPKs->Downstream phosphorylates CCA Cell Cycle Arrest Downstream->CCA Ferroptosis Ferroptosis Downstream->Ferroptosis

This compound Signaling Pathway

Cordycepin: Cordycepin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. It has been shown to suppress the phosphorylation of IκBα and the nuclear translocation of p65, thereby reducing the expression of pro-inflammatory genes.[6][7][8]

Cordycepin_Pathway Cordycepin Cordycepin IKK IKK Cordycepin->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory activates

Cordycepin Anti-Inflammatory Pathway

Ganoderic Acid A: Ganoderic acid A has been reported to inhibit the JAK/STAT3 signaling pathway. By suppressing the phosphorylation of JAK2 and STAT3, it downregulates the expression of target genes involved in inflammation and cell proliferation.[9][10][11][12]

GanodericAcid_Pathway GAA Ganoderic Acid A JAK2 JAK2 GAA->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes activates

Ganoderic Acid A Anti-Inflammatory Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited and proposed in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the fungal metabolites on cancer cell lines.[13][14][15][16]

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of fungal metabolite Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolubilizer Add solubilization solution Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure End Calculate IC50 Measure->End

MTT Assay Workflow

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., SW780, UM-UC-3, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the fungal metabolites in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is proposed to assess the anti-inflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated macrophages.[17][18][19][20][21]

NO_Assay_Workflow Start Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with fungal metabolite for 1h Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 CollectSupernatant Collect supernatant Incubate2->CollectSupernatant AddGriess Add Griess Reagent CollectSupernatant->AddGriess Incubate3 Incubate for 15 min AddGriess->Incubate3 Measure Measure absorbance at 540 nm Incubate3->Measure End Calculate NO inhibition Measure->End

Nitric Oxide Assay Workflow

Materials:

  • 96-well flat-bottom plates

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • This compound, Cordycepin, Ganoderic acid

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the fungal metabolites for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Prepare a standard curve using sodium nitrite (0-100 µM).

  • Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration from the standard curve and determine the percentage of NO inhibition.

Anti-inflammatory Assay: Cytokine Measurement (ELISA)

This protocol is proposed to quantify the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][22][23][24][25]

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Culture supernatants from the NO production assay

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Incubate, wash, and then add the enzyme-linked streptavidin.

  • Incubate, wash, and add the substrate solution to develop the color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Conclusion

This compound exhibits potent cytotoxic activity against various cancer cell lines, operating through the induction of ferroptosis and modulation of the MAPK signaling pathway. While its anti-inflammatory properties remain to be elucidated, a comparative study against known anti-inflammatory fungal metabolites like Cordycepin and Ganoderic acid is warranted. The experimental protocols provided herein offer a framework for such investigations. Further research into the multifaceted biological activities of this compound could unveil its full therapeutic potential.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Talaroconvolutin A
Reactant of Route 2
Talaroconvolutin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.